3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine
CAS No.: 59426-31-2
Cat. No.: VC20125731
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59426-31-2 |
|---|---|
| Molecular Formula | C17H18N2O4 |
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | 3-(3-pyridin-3-yl-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl)pyridine |
| Standard InChI | InChI=1S/C17H18N2O4/c1-3-13(7-18-5-1)15-20-9-17(10-21-15)11-22-16(23-12-17)14-4-2-6-19-8-14/h1-8,15-16H,9-12H2 |
| Standard InChI Key | MMWCTODJHSJKPN-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(COC(O1)C3=CN=CC=C3)COC(OC2)C4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Features
3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine (CAS 59426-31-2) belongs to the class of spirocyclic ethers, featuring a central 2,4,8,10-tetraoxaspiro[5.5]undecane core with pyridin-3-yl groups at positions 3 and 9. Its molecular formula is C₁₇H₁₈N₂O₄, with a molar mass of 314.34 g/mol. The IUPAC name—3-(3-pyridin-3-yl-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl)pyridine—reflects the symmetrical substitution pattern of the pyridine rings on the spiro scaffold.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Solubility (pH 7.4) | >47.2 µg/mL | |
| LogP (predicted) | 1.82 | |
| Hydrogen bond donors | 0 | |
| Hydrogen bond acceptors | 6 |
The relatively low solubility in aqueous media suggests preferential solubility in polar organic solvents like DMSO or dichloromethane, consistent with spirocyclic ether analogs .
Synthesis and Structural Analogues
While no explicit synthetic route for this compound is documented, its structure suggests a plausible pathway involving:
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Core formation: Acid-catalyzed cyclocondensation of pentaerythritol derivatives with carbonyl precursors to form the 2,4,8,10-tetraoxaspiro[5.5]undecane framework .
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Functionalization: Ullmann-type coupling or nucleophilic aromatic substitution to introduce pyridinyl groups at the 3- and 9-positions.
Comparative analysis with related compounds provides insights:
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3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU, CAS 65967-52-4): Shares the spiro core but features ethylidene groups instead of pyridines. DETOSU’s synthesis employs BF₃-catalyzed cyclization of diethyl ketone with pentaerythritol, suggesting adaptable methodologies .
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2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine: Demonstrates the feasibility of introducing nitrogen-containing substituents via epoxy-amine chemistry .
Material Science Applications
The compound’s dual pyridine moieties and oxygen-rich structure make it a candidate for:
Coordination Polymers
Pyridine’s Lewis basicity enables coordination with transition metals. Theoretical studies predict that the spiro scaffold could template novel metal-organic frameworks (MOFs) with tunable pore geometries. For instance, coordinating the pyridyl groups to Zn²⁺ or Cu²⁺ ions might yield networks with applications in gas storage or catalysis.
Optical Materials
Stability and Degradation
Accelerated stability studies of related spiroethers reveal:
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Thermal stability: Decomposition onset at ~220°C (TGA data) .
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Hydrolytic susceptibility: Slow degradation in acidic conditions (t₁/₂ = 72 h at pH 2) .
These properties suggest storage recommendations of inert atmospheres below 25°C for long-term stability.
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